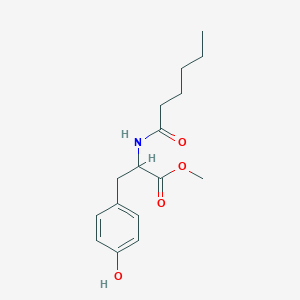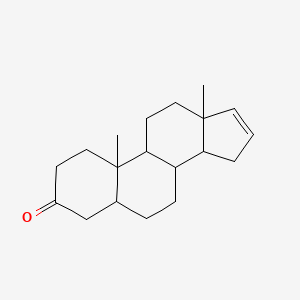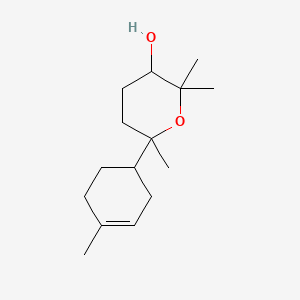
Methyl 2-(hexanoylamino)-3-(4-hydroxyphenyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Defensamide is a synthetic compound known for its ability to regulate epidermal innate immunity by stimulating the production of cathelicidin antimicrobial peptides. These peptides play a crucial role in the body’s defense against microbial infections by enhancing the skin’s innate immune response .
Preparation Methods
Defensamide is synthesized through a series of chemical reactions involving specific reagents and conditions. The synthetic route typically involves the activation of sphingosine kinase 1 (SPHK1) to increase cellular levels of sphingosine-1-phosphate, which in turn stimulates the production of cathelicidin antimicrobial peptides . The exact industrial production methods are proprietary and may involve additional steps to ensure the purity and efficacy of the compound.
Chemical Reactions Analysis
Defensamide undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, leading to the formation of substituted products.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions are typically derivatives of defensamide with modified functional groups .
Scientific Research Applications
Defensamide has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the activation of sphingosine kinase 1 and its effects on cellular signaling pathways.
Biology: Investigated for its role in modulating the innate immune response and enhancing the production of antimicrobial peptides.
Medicine: Explored for its potential therapeutic applications in treating skin infections, atopic dermatitis, and other inflammatory skin conditions
Mechanism of Action
Defensamide exerts its effects by activating sphingosine kinase 1, which increases cellular levels of sphingosine-1-phosphate. This signaling molecule then activates the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, leading to the production of cathelicidin antimicrobial peptides. These peptides enhance the skin’s innate immune response by providing a robust defense against microbial infections .
Comparison with Similar Compounds
Defensamide is unique in its ability to specifically activate sphingosine kinase 1 and stimulate the production of cathelicidin antimicrobial peptides. Similar compounds include:
Sphingosine-1-phosphate: A signaling sphingolipid with multiple biological functions, including the stimulation of antimicrobial peptide production.
Ceramides: Lipid molecules that play a role in maintaining the skin’s barrier function and modulating immune responses.
Sphingomyelin: A type of sphingolipid found in cell membranes, involved in cellular signaling and structural integrity.
Defensamide stands out due to its targeted activation of sphingosine kinase 1 and its potent effects on the innate immune response, making it a valuable compound for both research and therapeutic applications.
Properties
Molecular Formula |
C16H23NO4 |
|---|---|
Molecular Weight |
293.36 g/mol |
IUPAC Name |
methyl 2-(hexanoylamino)-3-(4-hydroxyphenyl)propanoate |
InChI |
InChI=1S/C16H23NO4/c1-3-4-5-6-15(19)17-14(16(20)21-2)11-12-7-9-13(18)10-8-12/h7-10,14,18H,3-6,11H2,1-2H3,(H,17,19) |
InChI Key |
GBTVWZMJUZJPBU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[5-Hydroxy-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-2-yl]methyl 3-phenylprop-2-enoate](/img/structure/B13394186.png)
![7-[3-Hydroxy-2-(3-hydroxy-5-phenylpent-1-enyl)-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B13394190.png)
![4,4,5,5-Tetramethyl-2-(5-(pyren-1-yl)-[1,1'-biphenyl]-3-yl)-1,3,2-dioxaborolane](/img/structure/B13394195.png)
![(8S,9S,10R,11S,13S,14S,16R,17S)-11,16,17-trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-3-one](/img/structure/B13394201.png)
![8-Methoxy-4,4,11,11-tetramethyl-3,5,10,12-tetraoxatricyclo[7.3.0.02,6]dodecan-7-ol](/img/structure/B13394216.png)
![4,9,10,33-Tetrahydroxy-1,8,13,28-tetramethyl-11,17,21,26,31-pentaoxadecacyclo[17.17.3.14,8.02,16.05,7.010,14.016,39.033,37.034,36.015,40]tetraconta-13,15(40),19(39),28-tetraene-12,18,22,25,30-pentone](/img/structure/B13394219.png)

![4-[3-Hydroxy-7-(4-hydroxyphenyl)hept-6-enyl]benzene-1,2-diol](/img/structure/B13394231.png)
![7-[2-(Furan-3-yl)ethyl]-6,7-dimethyl-3,4,5,6-tetrahydrocyclodeca[c]furan-1-one](/img/structure/B13394232.png)
![(R)-6-[2-[Ethyl[4-[2-(ethylamino)ethyl]benzyl]amino]-4-methoxyphenyl]-5,6,7,8-tetrahydronaphthalen-2-ol](/img/structure/B13394236.png)
![[5-(2-acetyloxypropan-2-yl)-3,8-dimethyl-2-oxo-4,5,6,7,8,8a-hexahydro-1H-azulen-6-yl] 2-methylbut-2-enoate](/img/structure/B13394237.png)
![[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 1,10-dihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B13394238.png)

